molecular formula C8H6F3NO B3041986 6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde CAS No. 451459-25-9

6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde

Cat. No. B3041986
CAS RN: 451459-25-9
M. Wt: 189.13 g/mol
InChI Key: OCADAPFIMWAPFL-UHFFFAOYSA-N
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Description

“6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde” is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs), like “6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde”, generally involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The molecular structure of “6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .

Scientific Research Applications

Heterocyclization and Derivative Formation

The compound plays a significant role in chemical synthesis, particularly in the formation of heterocycles. For example, various substituted pyridine-2-carbaldehydes, including 6-methylpyridine-2-carbaldehyde, are used in heterocyclization with isonitrosoacetophenone hydrazones to form substituted 1,2,4-triazines and 1,2,4-triazine 4-oxides. These compounds are key in synthesizing a range of chemical structures for further applications in material and pharmaceutical sciences (Krinochkin et al., 2017).

Synthesis of Trifluoromethyl-substituted Compounds

The compound is instrumental in synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, indicating its utility in incorporating trifluoromethyl groups into various chemical structures. This is important in medicinal chemistry as trifluoromethyl groups can significantly alter the biological activity of compounds (Palka et al., 2014).

Photophysical Properties

In the study of photophysical properties, the compound serves as a precursor or a part of larger molecules. These studies are crucial for developing new materials for optoelectronics, including light-emitting diodes and solar cells (Deore et al., 2015).

Structural Studies

The compound and its derivatives are used in crystallography and structural chemistry to understand hydrogen-bonded assemblies and molecular interactions. This knowledge is fundamental in designing new materials and drugs (Quiroga et al., 2012).

Future Directions

The future directions for “6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde” and similar compounds are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties . Currently, they are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

properties

IUPAC Name

6-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-2-6(8(9,10)11)3-7(4-13)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCADAPFIMWAPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-trifluoromethyl-pyridine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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